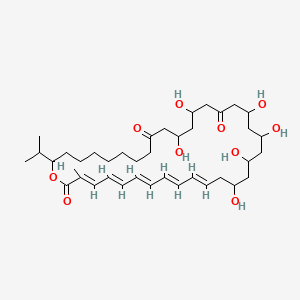
Roseofungin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roseofungin is a polyenic macrolide antibiotic of the subgroup of carbonyl conjugated pentaenes.
Applications De Recherche Scientifique
Therapeutic Applications
1. Antifungal Activity
Roseofungin has demonstrated broad-spectrum antifungal activity against various fungal pathogens. It is particularly effective against dermatophytes, which are responsible for skin infections. In Kazakhstan, this compound-AS, a formulation containing this compound, has been included in the state register of medicines and is part of clinical protocols for treating dermatophytosis .
2. Cytotoxic and Antiradical Properties
Research has shown that this compound exhibits moderate cytotoxicity, with studies indicating that it can affect the viability of certain cell types at varying concentrations. The cytotoxic activity was assessed using Artemia salina larvae, revealing mortality rates that suggest potential therapeutic applications but also caution regarding dosage . Additionally, while this compound displays some antiradical activity, it is considered low compared to standard antioxidants like butylhydroxyanisole .
Agricultural Applications
1. Biopesticide Potential
The antifungal properties of this compound extend beyond human medicine into agricultural applications. Its ability to inhibit pathogenic fungi makes it a candidate for use as a biopesticide. Research into its effectiveness against plant pathogens could lead to environmentally friendly alternatives to synthetic fungicides .
2. Enhancing Crop Resistance
Studies suggest that compounds like this compound may enhance the resistance of plants to fungal infections when used as a foliar spray or soil amendment. This application could be crucial in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop health and yield.
Case Studies
Case Study 1: Clinical Use in Kazakhstan
In Kazakhstan, the introduction of this compound-AS has marked a significant advancement in treating superficial mycoses. The drug's inclusion in national formularies indicates its recognized efficacy and safety profile among healthcare providers. Clinical data from its use demonstrate high treatment success rates with minimal side effects compared to imported alternatives .
Case Study 2: Agricultural Trials
Field trials assessing the efficacy of this compound as a biopesticide have shown promising results against common fungal pathogens affecting crops such as tomatoes and peas. These trials involved applying this compound formulations at various concentrations and monitoring disease incidence and crop yield improvements over multiple growing seasons .
Propriétés
Numéro CAS |
12687-98-8 |
|---|---|
Formule moléculaire |
C39H62O10 |
Poids moléculaire |
690.9 g/mol |
Nom IUPAC |
(3E,5E,7E,9E,11E)-14,16,18,20,24,26-hexahydroxy-3-methyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11-pentaene-2,22,28-trione |
InChI |
InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+ |
Clé InChI |
YHVUXVJMFMUNKX-AFJHTLGSSA-N |
SMILES |
CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
SMILES isomérique |
C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
SMILES canonique |
CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Roseofungin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















